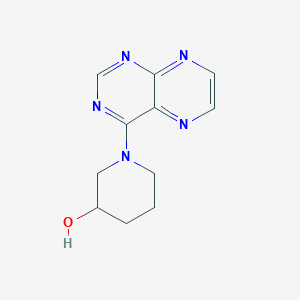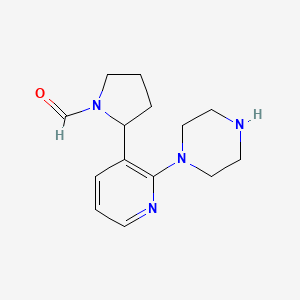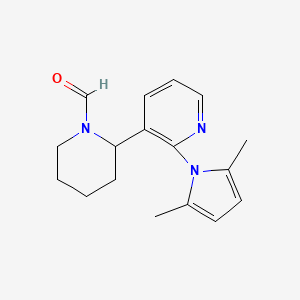
1-(Pteridin-4-yl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pteridin-4-yl)piperidin-3-ol is a compound that features a pteridine ring fused to a piperidine ring with a hydroxyl group at the third position of the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pteridin-4-yl)piperidin-3-ol typically involves the formation of the piperidine ring followed by the introduction of the pteridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine derivatives .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalysts to enhance yield and selectivity. Techniques such as microwave irradiation and the use of nanocatalysts have been explored to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pteridin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine or pteridine rings.
Common Reagents and Conditions:
Oxidation: Iodosylbenzene can be used as an oxidizing agent.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Halogenation followed by nucleophilic substitution using reagents like sodium azide or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidines and pteridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding studies.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Pteridin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its derivatives have been shown to inhibit the CCR5 receptor, which is crucial for HIV entry into host cells . The compound’s structure allows it to form strong interactions with its targets, leading to effective inhibition or modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Piperidin-4-ol derivatives: These compounds share the piperidine ring structure and have been studied for their biological activities.
Pteridine derivatives: Compounds containing the pteridine ring are known for their roles in biological systems, such as folate metabolism.
Uniqueness: 1-(Pteridin-4-yl)piperidin-3-ol is unique due to the combination of the pteridine and piperidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13N5O |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-pteridin-4-ylpiperidin-3-ol |
InChI |
InChI=1S/C11H13N5O/c17-8-2-1-5-16(6-8)11-9-10(14-7-15-11)13-4-3-12-9/h3-4,7-8,17H,1-2,5-6H2 |
InChI-Schlüssel |
YNQMWRCQCATLKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11799958.png)










![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)


